3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE
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Overview
Description
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 3-methyl group and a 4-(4-propoxybenzamido)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the following steps:
Formation of 4-propoxybenzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.
Amidation: The 4-propoxybenzoic acid is then converted to 4-propoxybenzamide by reacting it with ammonia or an amine.
Coupling with 3-methylbenzoic acid: The final step involves coupling the 4-propoxybenzamide with 3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives, potentially converting amide groups to amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-methyl-N-[4-[(4-propoxybenzoyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-15-29-22-13-7-18(8-14-22)23(27)25-20-9-11-21(12-10-20)26-24(28)19-6-4-5-17(2)16-19/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMHCCAPYWCRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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